molecular formula C26H25ClN4O3S B11612060 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No.: B11612060
M. Wt: 509.0 g/mol
InChI Key: ACECTKKCINYTMM-UHFFFAOYSA-N
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Description

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinyl core, a chlorophenyl group, and a benzenesulfonamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multiple steps, including the formation of the phthalazinyl core, the introduction of the chlorophenyl group, and the attachment of the benzenesulfonamide moiety. Common synthetic routes may involve:

    Formation of the Phthalazinyl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a chlorophenylamine is reacted with the phthalazinyl core.

    Attachment of the Benzenesulfonamide Moiety: This step typically involves sulfonation reactions, where a sulfonyl chloride is reacted with the amine group on the phthalazinyl core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonamide moiety.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinyl Derivatives: Compounds with similar phthalazinyl cores.

    Chlorophenyl Amines: Compounds with chlorophenyl groups attached to amines.

    Benzenesulfonamides: Compounds with benzenesulfonamide moieties.

Uniqueness

What sets 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide apart is its combination of these three distinct moieties, which confer unique chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C26H25ClN4O3S

Molecular Weight

509.0 g/mol

IUPAC Name

5-[4-(3-chloroanilino)phthalazin-1-yl]-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C26H25ClN4O3S/c1-17-11-12-18(14-24(17)35(32,33)28-16-21-8-5-13-34-21)25-22-9-2-3-10-23(22)26(31-30-25)29-20-7-4-6-19(27)15-20/h2-4,6-7,9-12,14-15,21,28H,5,8,13,16H2,1H3,(H,29,31)

InChI Key

ACECTKKCINYTMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl)S(=O)(=O)NCC5CCCO5

Origin of Product

United States

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